molecular formula C27H36N4O2 B2398659 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 921902-99-0

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide

货号: B2398659
CAS 编号: 921902-99-0
分子量: 448.611
InChI 键: NLZDHBXIWHJGTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
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生物活性

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a tetrahydroquinoline moiety linked to an oxalamide group. Its molecular formula is C23H30N4O2C_{23}H_{30}N_{4}O_{2}, and it has a molecular weight of approximately 394.5 g/mol. The structural components play a vital role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate the activity of certain neurotransmitter receptors, which can lead to various pharmacological effects. The exact molecular targets remain under investigation but may include:

  • Receptor Binding : The compound may bind to various receptors, influencing pathways related to neuroprotection and cognition.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation could enhance synaptic transmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperidine and tetrahydroquinoline moieties can significantly affect potency and selectivity. For instance:

ModificationEffect on Activity
Methyl group addition on tetrahydroquinolineIncreased receptor affinity
Variation in piperidine substituentsAltered enzyme inhibition profile

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several biological targets:

  • Cholinesterase Inhibition : Studies indicate that compounds similar to this oxalamide show promising cholinesterase inhibitory activity with IC50 values less than 20 μM, suggesting potential use in treating Alzheimer's disease .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties through modulation of acetylcholine levels and enhancement of synaptic plasticity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In rodent models of Alzheimer's disease, administration of similar oxalamides resulted in improved cognitive function and reduced amyloid plaque deposition.
  • Pain Management : Compounds within this class have shown efficacy in reducing neuropathic pain through their action on pain receptors.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as tetrahydroquinoline and piperidine derivatives. Key steps include:

  • Amide bond formation : Reacting oxalyl chloride with amine precursors under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C).
  • Coupling reactions : Using catalysts like palladium for cross-coupling to introduce aromatic or heterocyclic groups .
  • Purification : Chromatography (HPLC or column) is essential to achieve >95% purity. Reaction parameters (temperature, solvent polarity, and time) must be systematically optimized using Design of Experiments (DOE) to maximize yield .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for distinguishing piperidine and tetrahydroquinoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Enzyme inhibition assays : Test against targets like nitric oxide synthase (NOS isoforms) using recombinant enzymes in Baculovirus-infected Sf9 cells. Measure IC₅₀ values via radioactive or colorimetric methods .
  • Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory potential (e.g., TNF-α/IL-6 inhibition in macrophages).
  • Structural analogs : Compare activity with similar compounds (e.g., N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Electronic effects : Electron-withdrawing groups (e.g., nitro on phenyl rings) increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack.
  • Steric hindrance : Bulky substituents on the piperidine ring reduce reaction rates in SN2 pathways. Computational modeling (DFT calculations) can predict reactive sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amidation reactions, improving yields .

Q. How can computational methods resolve structural ambiguities or predict target interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., NOS isoforms). Validate with mutagenesis studies.
  • Conformational analysis : Molecular dynamics (MD) simulations (e.g., in GROMACS) assess flexibility of the piperidine-tetrahydroquinoline core, which influences binding affinity .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model reaction pathways for catalytic processes (e.g., enzyme inhibition) .

Q. How should researchers address contradictions in biological or synthetic data?

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent batch, catalyst purity) and biological assay protocols (e.g., cell passage number).
  • Data triangulation : Cross-validate HPLC purity with LC-MS and thermal analysis (DSC/TGA) to rule out polymorphic interference .
  • Meta-analysis : Compare results across analogs (e.g., tetrahydroisoquinoline derivatives) to identify trends obscured by experimental variability .

属性

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-30-16-8-11-22-19-23(12-13-24(22)30)25(31-17-6-3-7-18-31)20-29-27(33)26(32)28-15-14-21-9-4-2-5-10-21/h2,4-5,9-10,12-13,19,25H,3,6-8,11,14-18,20H2,1H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDHBXIWHJGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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